Spirocyclic tin salicyl alcoholates – a combined experimental and theoretical study on their structures, 119Sn NMR chemical shifts and reactivity in thermally induced twin polymerization†
Dalton Transactions Pub Date: 2018-11-22 DOI: 10.1039/C8DT03695K
Abstract
The spirocyclic tin salicyl alcoholate, 4H,4′H-2,2′-spirobi[benzo[d][1,3,2]dioxastannine] (1), and its 6,6′-dimethoxy (2) and 8,8′-di-tert-butyl-6,6′-dimethyl derivative (3) were synthesized and thermally induced twin polymerization of precursor 2 was performed to give a SnO2-containing hybrid material. Studies on the molecular structures of 1–3 were carried out using 119Sn{1H} CP MAS NMR spectroscopy and DFT calculations. Crystallization of compound 3 from dimethyl sulfoxide solution provided the Lewis acid–base adduct 3(dmso)2 exhibiting a hexacoordinated tin atom in the solid state, in agreement with the results of the spectroscopic and DFT calculation data. 119Sn NMR spectroscopy of the compounds 1–3 and 3(dmso)2 revealed equilibria among the diverse oligomers in solution phase pointing at hexacoordinated tin atoms.
Recommended Literature
- [1] Excellent kinetics of single-phase Gd-doped ceria fuel electrodes in solid oxide cells†
- [2] Excitable dynamics in the bromate–sulfite–ferrocyanide reaction
- [3] Dissociation of large gaseous serine clusters produces abundant protonated serine octamer
- [4] Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†
- [5] Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†
- [6] Dissolved oxygen sensor based on fluorescence quenching of oxygen-sensitive ruthenium complexes immobilized in sol–gel-derived porous silica coatings
- [7] Embedding heteroatoms: an effective approach to create porphyrin-based functional materials
- [8] Emulsion soft templating of carbide-derived carbon nanospheres with controllable porosity for capacitive electrochemical energy storage†
- [9] Emergence of microfluidic wearable technologies
- [10] Fc microparticles can modulate the physical extent and magnitude of complement activity†
Journal Name:Dalton Transactions
research_products
-
CAS no.: 89640-58-4